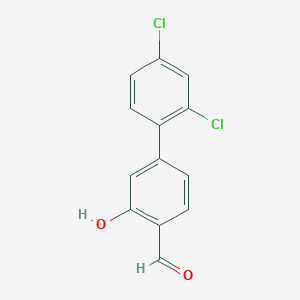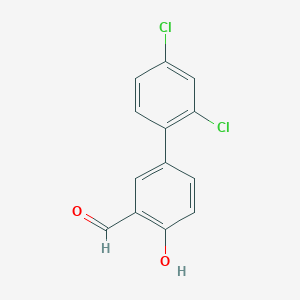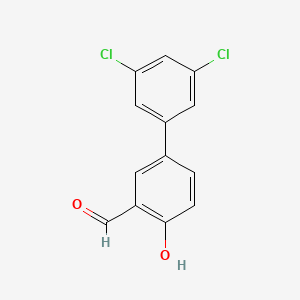
5-(2,4-Dichlorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dichlorophenyl)-2-formylphenol, 95% (CAS No. 1774-71-2) is an organic compound that is commonly used in scientific research and laboratory experiments. It is a colorless to pale yellow crystalline solid with a melting point of 97–99 °C. This compound is also known as 2,4-dichlorophenol formaldehyde (DCPF) and is used for a variety of purposes. It is a versatile compound that can be used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the study of drug action and metabolism.
科学研究应用
5-(2,4-dichlorophenyl)-2-formylphenol, 95% is widely used in scientific research applications. It is used as a starting material in the synthesis of other compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (DCP). It is also used in the study of biochemical and physiological effects, and in the study of drug action and metabolism. In addition, it is used in the detection and identification of certain compounds, as well as in the synthesis of dyes and other compounds.
作用机制
5-(2,4-dichlorophenyl)-2-formylphenol, 95% is an organic compound that is known to act as a proton acceptor. This means that it can accept protons from other molecules, thus altering their properties. This mechanism of action is important in the study of biochemical and physiological effects, as well as in the study of drug action and metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it is known to have an effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. It is also known to have an effect on the production of certain hormones, such as cortisol. In addition, it has been shown to have an effect on the growth and development of certain cells, as well as on the immune system.
实验室实验的优点和局限性
The use of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages and limitations. On the one hand, it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize and can be used in a wide range of experiments. On the other hand, it is a relatively toxic compound and should be handled with care.
未来方向
The future directions of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% research are numerous. One potential direction is the further study of its biochemical and physiological effects. This could include further studies into its effect on the metabolism of certain compounds, as well as its effect on the activity of certain enzymes. Another potential direction is the further study of its use in the synthesis of other compounds. This could include the development of new methods for the synthesis of other compounds using this compound as a starting material. Additionally, further research into the potential toxicity of this compound could be conducted. Finally, further research into the potential applications of this compound, such as its use in the detection and identification of certain compounds, could be conducted.
合成方法
The synthesis of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% can be accomplished using a variety of methods. The most common method is the reaction of 2,4-dichlorophenol with formaldehyde in an alkaline medium. This reaction is usually carried out in aqueous solution at a temperature of around 80 °C. The reaction produces a white precipitate, which is then filtered and washed with water. The product can then be purified by recrystallization.
属性
IUPAC Name |
4-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCSUYNZRWSBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685279 |
Source


|
| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261950-36-0 |
Source


|
| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)
